molecular formula C18H10Cl2N2O2S B11454907 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11454907
M. Wt: 389.3 g/mol
InChI Key: LPWPCUHZJLXCMS-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a chemical compound with the following structural formula:

C23H17Cl2N3O3S\text{C}_{23}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_3\text{S} C23​H17​Cl2​N3​O3​S

It belongs to the class of benzoxazole derivatives and contains both chlorine and thiophene moieties. The compound’s unique structure makes it interesting for various scientific applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide. One common approach involves the condensation of 2-amino-5-chlorobenzoxazole with 2-chlorothiophene-2-carboxylic acid chloride. The reaction proceeds under appropriate conditions to form the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.

Chemical Reactions Analysis

Reactivity:: N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may lead to the formation of different derivatives.

    Substitution: The chlorine atoms are susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkylating agents or nucleophiles.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide finds applications in various fields:

    Chemistry: Used as a building block for designing novel organic molecules.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Explored as a drug candidate due to its unique structure.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

While N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is unique, similar compounds include:

    N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide: .

These compounds share structural features but exhibit distinct properties.

Properties

Molecular Formula

C18H10Cl2N2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H10Cl2N2O2S/c19-11-4-6-15-14(9-11)22-18(24-15)10-3-5-12(20)13(8-10)21-17(23)16-2-1-7-25-16/h1-9H,(H,21,23)

InChI Key

LPWPCUHZJLXCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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